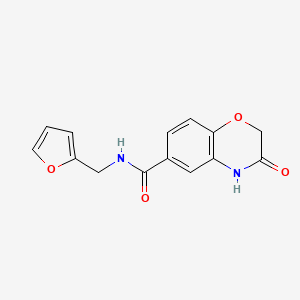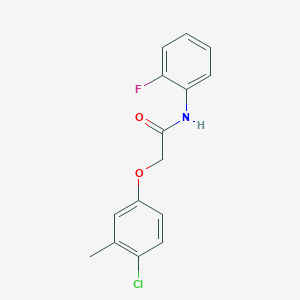![molecular formula C24H29N5 B5531120 4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)
4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazones are a class of organic compounds formed by the reaction of hydrazines with aldehydes or ketones. These compounds are known for their diverse chemical properties and have been extensively studied for their applications in synthesizing heterocyclic compounds, serving as ligands in coordination chemistry, and their potential biological activities.
Synthesis Analysis
The synthesis of hydrazone derivatives often involves the condensation of hydrazines with aldehydes or ketones under various conditions. For instance, hydrazones derived from 2-acylpyridines show stereoisomerization, leading to E- and Z-isomers depending on the substituents present. Oxidative cyclization reactions with mercury(II) acetate and lead tetra-acetate have been used to convert these hydrazones into fused 1,2,4-triazoles and 1,2,3-triazolium systems, showcasing the versatility of hydrazone derivatives in synthesizing complex heterocyclic structures (Butler & Johnston, 1984).
Molecular Structure Analysis
Hydrazones exhibit a rich structural diversity, with their molecular structures significantly influenced by the nature of the substituents. X-ray crystallography has been instrumental in elucidating the structures of hydrazone compounds, revealing their ability to form stable crystalline structures through intermolecular hydrogen bonding. For example, the crystal structures of isostructural hydrazone compounds have been determined, highlighting the role of hydrogen bonds in forming dimers and the impact of substituents on their geometrical configuration (Wang, You, & Wang, 2011).
特性
IUPAC Name |
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c1-19(2)21-10-8-20(9-11-21)12-25-26-23(22-6-4-3-5-7-22)24-13-27-16-28(14-24)18-29(15-24)17-27/h3-12,19H,13-18H2,1-2H3/b25-12+,26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZKNSWCPSNMC-KZHFWBEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

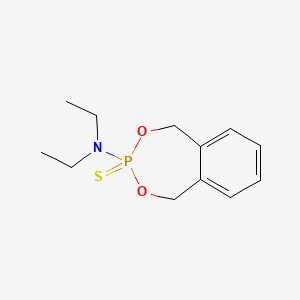
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)
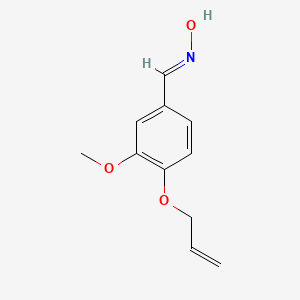
![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)
![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)
![1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)
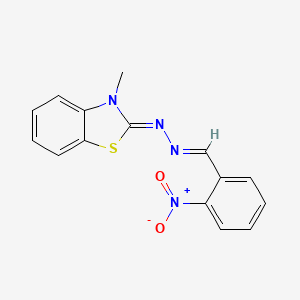
![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)
